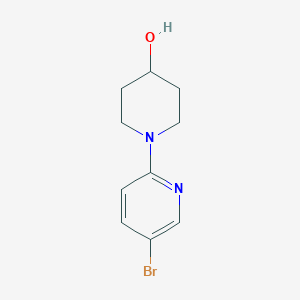

1-(5-Bromopyridin-2-yl)piperidin-4-ol

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La berberina se puede sintetizar mediante varios métodos, incluida la extracción de fuentes naturales y la síntesis química. El proceso de extracción generalmente implica el uso de solventes como etanol o metanol para aislar la berberina de materiales vegetales como las raíces, rizomas y tallos de las especies de Berberis . La berberina extraída se purifica luego mediante técnicas como la cromatografía en capa fina y la cromatografía líquida de alta resolución .

Métodos de producción industrial

En entornos industriales, la berberina se produce mediante procesos de extracción a gran escala. El material vegetal se seca y se muele primero hasta obtener un polvo fino. Este polvo se somete luego a extracción con solventes, seguido de pasos de purificación para obtener berberina de alta pureza . El proceso de producción industrial garantiza un rendimiento consistente y alto de berberina, lo que la hace adecuada para diversas aplicaciones.

Análisis De Reacciones Químicas

Tipos de reacciones

La berberina experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran berberina incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Las reacciones se llevan a cabo típicamente bajo condiciones controladas, como temperaturas específicas y niveles de pH, para garantizar los resultados deseados .

Principales productos formados

Los principales productos formados a partir de las reacciones de la berberina incluyen varios derivados con posibles aplicaciones terapéuticas. Estos derivados pueden exhibir actividades biológicas mejoradas o modificadas en comparación con el compuesto original .

Aplicaciones Científicas De Investigación

La berberina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La berberina ejerce sus efectos a través de múltiples mecanismos, que incluyen:

Activación de la proteína quinasa activada por AMP (AMPK): La berberina activa la AMPK, que juega un papel crucial en la regulación del metabolismo energético.

Inhibición del complejo respiratorio mitocondrial I: Esta acción conduce a una mayor sensibilidad a la insulina y una mejoría del metabolismo de la glucosa.

Regulación de las vías de señalización: La berberina modula varias vías de señalización, incluido el factor nuclear κB (NF-κB) y la cinasa de proteína activada por mitógeno (MAPK), contribuyendo a sus efectos antiinflamatorios y antioxidantes.

Comparación Con Compuestos Similares

La berberina a menudo se compara con otros alcaloides de isoquinolina, como la palmatina y la jatrorrizina. Si bien estos compuestos comparten estructuras similares, la berberina es única debido a su amplio espectro de actividades biológicas y su capacidad para modular múltiples objetivos moleculares . Otros compuestos similares incluyen:

Jatrorrizina: Exhibe efectos antibacterianos similares, pero difiere en sus propiedades farmacocinéticas.

La singularidad de la berberina radica en su diverso potencial terapéutico y su amplio uso en la medicina tradicional y moderna .

Actividad Biológica

1-(5-Bromopyridin-2-yl)piperidin-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a brominated pyridine ring attached to a piperidine moiety, which contributes to its unique chemical properties. The presence of the hydroxyl group (-OH) enhances its biological activity by potentially facilitating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby affecting metabolic pathways.

- Receptor Interaction : Its structure allows it to bind to receptors, modulating their activity and leading to physiological effects.

These interactions suggest that the compound could be a candidate for drug development aimed at treating diseases such as cancer and infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | <100 µg/mL |

| This compound | Escherichia coli | <125 µg/mL |

| This compound | Pseudomonas aeruginosa | <150 µg/mL |

These findings suggest that the compound could be effective against multi-drug resistant strains, making it a valuable candidate for further study in antimicrobial therapies .

Anticancer Activity

The antiproliferative effects of pyridine derivatives have been well-documented. The structure of this compound may enhance its efficacy against cancer cell lines. Studies have indicated that compounds with similar structural features show improved IC50 values against various cancer cell lines, such as HeLa and MDA-MB-231.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.058 |

| A549 | 0.035 |

| MDA-MB-231 | 0.021 |

These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various pyridine derivatives, including those with bromine substitutions. The results indicated that the presence of halogen atoms significantly enhances antibacterial properties, supporting the hypothesis that this compound could exhibit similar efficacy .

- Anticancer Potential : Another investigation focused on the structure-antiproliferative activity relationship among pyridine derivatives. It was found that compounds with hydroxyl groups demonstrated lower IC50 values against cancer cell lines, suggesting that modifications in the chemical structure can lead to enhanced biological activity .

Propiedades

IUPAC Name |

1-(5-bromopyridin-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGWHPYPLCIXCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619662 | |

| Record name | 1-(5-Bromopyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149806-52-0 | |

| Record name | 1-(5-Bromopyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.